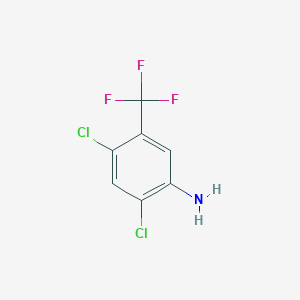

2,4-Dichloro-5-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECYUHRFXUFJRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Classical Synthetic Routes to 2,4-Dichloro-5-(trifluoromethyl)aniline

Classical syntheses typically involve the sequential introduction of substituent groups onto an aromatic ring through well-established reaction mechanisms. These routes, while effective, often require careful management of reaction conditions to achieve the desired isomer.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing the benzene (B151609) ring. In the context of synthesizing this compound, a common conceptual pathway involves the nitration of a suitable dichlorobenzotrifluoride precursor. For instance, starting with 3,4-dichlorobenzotrifluoride, the introduction of a nitro group (-NO₂) via nitration (using a mixture of nitric acid and sulfuric acid) is directed by the existing substituents.

The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group and a meta-director. The chlorine atoms are also deactivating but are ortho-, para-directors. The regiochemical outcome of the nitration is determined by the interplay of these directing effects. The position ortho to the -CF₃ group and meta to both chlorine atoms (C5) is sterically and electronically favored for substitution, leading to the formation of 2,4-dichloro-5-nitrobenzotrifluoride (B1298443).

Once the nitro group is installed in the correct position, the subsequent step is its reduction to an amino group (-NH₂). This transformation is a crucial step to yield the final aniline (B41778) product. Several reductive pathways are effective for this conversion.

Catalytic Hydrogenation: This method involves treating the nitroarene precursor, such as 2,4-dichloro-5-nitrobenzotrifluoride, with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and provides a clean conversion to the aniline with water as the only byproduct.

Metal-Acid Systems: A traditional and robust method involves the use of a metal in acidic media. For example, reacting the nitro compound with tin (Sn) or iron (Fe) metal in the presence of hydrochloric acid (HCl) effectively reduces the nitro group. The reaction proceeds through a series of intermediates, ultimately yielding the ammonium (B1175870) salt of the aniline, which is then neutralized with a base to liberate the free amine. The existence of precursors like 2,4-dichloro-5-nitroaniline (B1361190) highlights the industrial relevance of this reductive step. sigmaaldrich.com

For the target molecule, a plausible precursor would be 3-(trifluoromethyl)aniline (B124266) or 4-chloro-5-(trifluoromethyl)aniline. The amino group is a strong activating ortho-, para-director, which would guide the incoming chlorine atoms. However, direct chlorination of an unprotected aniline can be aggressive; therefore, the amino group is often protected as an acetanilide (B955) to moderate its reactivity and improve regiochemical control.

Table 1: Effect of Solvent on the Chlorination of a Trifluoromethylaniline Precursor with NCS This table is based on analogous reactions for isomeric compounds, illustrating the general principle.

Modern and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These modern approaches often utilize catalysts to achieve transformations that are difficult or inefficient using classical methods.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful modern tool for forming carbon-nitrogen (C-N) bonds. This methodology could be applied to the synthesis of this compound by coupling an appropriate aryl halide with an ammonia (B1221849) surrogate. For instance, a molecule like 1,2,4-trichloro-5-(trifluoromethyl)benzene (B1611272) could be selectively aminated at the C-1 position using a palladium or copper catalyst with a suitable ligand. Copper-catalyzed amination has been demonstrated in the synthesis of other highly fluorinated anilines, such as 2,4,6-tris(trifluoromethyl)aniline, showcasing the utility of this approach. researchgate.net

Industrially, the synthesis of the related 2,6-dichloro-4-trifluoromethyl aniline from 3,4,5-trichlorobenzotrifluoride via high-pressure ammoniation is a form of nucleophilic aromatic substitution that can be enhanced by metal catalysis. google.comwipo.int These methods offer an alternative to the traditional reduction of nitroarenes.

Green chemistry principles encourage the use of less hazardous solvents and reaction conditions. Ionic liquids (ILs) have emerged as promising "green" solvents because of their low vapor pressure, thermal stability, and recyclability. rsc.orgua.pt In the context of aniline synthesis, ionic liquids can significantly enhance the efficiency and selectivity of halogenation reactions.

Research has shown that the direct chlorination of unprotected anilines can be achieved with high yield and regioselectivity using copper(II) chloride (CuCl₂) in an ionic liquid medium. beilstein-journals.org This protocol avoids the need for protecting groups and harsh reagents like gaseous HCl or excess oxidants. beilstein-journals.org Applying this method to a precursor like 4-chloro-3-(trifluoromethyl)aniline (B120176) could provide a greener and more direct route to this compound. The ionic liquid not only acts as the solvent but also facilitates the catalytic cycle of the copper halide.

Table 2: Comparison of Halogenation Conditions for Anilines This table is based on general findings for aniline halogenation.

Sustainable and Efficient Reaction Condition Development

Future development in this area would likely focus on:

Catalytic Systems: Employing non-toxic, reusable catalysts to replace stoichiometric reagents.

Solvent Selection: Utilizing greener solvents or solvent-free conditions.

Energy Efficiency: Performing reactions at lower temperatures to reduce energy consumption.

Mechanistic Investigations of Key Synthetic Transformations

The primary transformation for the synthesis of this compound from 4-chloro-3-(trifluoromethyl)aniline is an electrophilic aromatic substitution (chlorination). The mechanism proceeds as follows:

Generation of the Electrophile: The chlorinating agent, such as N-chlorosuccinimide (NCS), becomes polarized or generates a chloronium ion (Cl+) or a related electrophilic chlorine species, potentially activated by an acid or catalyst.

Nucleophilic Attack: The electron-rich aniline ring attacks the electrophilic chlorine atom. The position of the attack is directed by the existing substituents. The strongly activating ortho-, para-directing amino group (-NH₂) and the deactivating ortho-, para-directing chloro group (-Cl) are in conflict with the deactivating meta-directing trifluoromethyl group (-CF₃). The powerful activating effect of the amino group would likely dominate, directing the incoming chlorine to the position ortho to the amine (the C2 position) to form the desired product.

Formation of the Sigma Complex (Arenium Ion): The attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the aromatic ring.

Deprotonation: A base (which could be the solvent or the succinimide (B58015) anion from NCS) removes a proton from the carbon atom that formed the new C-Cl bond, restoring the aromaticity of the ring and yielding the final product, this compound.

In the chlorination of anilines, catalysts can play a significant role in enhancing reaction rates and controlling selectivity. While specific catalysts for the synthesis of this compound are not documented, related transformations provide insight.

For electrophilic chlorinations with reagents like NCS, Lewis acids or Brønsted acids can be used to activate the chlorinating agent, making it a more potent electrophile. organic-chemistry.org This can lead to higher reaction efficiency and allow the reaction to proceed under milder conditions.

The choice of catalyst is critical for regioselectivity. The catalyst can influence the electronic and steric environment of the reaction, thereby favoring the formation of one isomer over others. For instance, in other types of aromatic halogenations, the use of specific catalysts can dramatically alter the ortho/para product ratio.

The table below summarizes the general roles of catalysts and reagents in analogous chlorination reactions.

| Component | Role in Synthesis | Potential Impact on Efficiency and Selectivity |

| N-Chlorosuccinimide (NCS) | Chlorinating Agent | A common and relatively safe source of electrophilic chlorine. organic-chemistry.orgresearchgate.net |

| Acid Catalysts (e.g., Lewis or Brønsted acids) | Activator | Can increase the electrophilicity of the chlorinating agent, leading to faster reaction rates. organic-chemistry.org |

| Solvent (e.g., Acetonitrile) | Reaction Medium | Can significantly affect reagent solubility, reaction rate, and product distribution (regioselectivity). chemrxiv.org |

Reactivity Profiles and Transformational Organic Chemistry

Reactivity of the Amino Moiety in 2,4-Dichloro-5-(trifluoromethyl)aniline

The amino group of this compound exhibits characteristic nucleophilic properties, enabling a range of important chemical transformations.

Nucleophilic Reactivity in Acylation and Sulfonylation Reactions

The amino group readily participates in acylation reactions with acylating agents such as acid chlorides or anhydrides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. For instance, the reaction with an acyl chloride would yield an N-acylated product. The electron-withdrawing nature of the chloro and trifluoromethyl groups on the aniline (B41778) ring can decrease the nucleophilicity of the amino group compared to unsubstituted aniline, potentially requiring slightly more forcing reaction conditions.

Similarly, sulfonylation of the amino group can be achieved using sulfonyl chlorides in the presence of a base. This reaction leads to the formation of a sulfonamide linkage. Visible-light-mediated sulfonylation of aniline derivatives with sulfinate salts has also been reported as a mild, photoredox-catalyzed method for forming sulfonamides. rsc.orgnih.gov

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product Type | General Conditions |

| Acylation | Acyl Chloride (R-COCl) | N-Aryl Amide | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | N-Aryl Sulfonamide | Base (e.g., pyridine), aprotic solvent |

| Photoredox Sulfonylation | Sulfinate Salt (R-SO2Na) | N-Aryl Sulfonamide | Photocatalyst, visible light, base |

Diazotization Chemistry and Subsequent Transformations for Aryl Derivatization

The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt. masterorganicchemistry.com This is typically achieved by treatment with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures. masterorganicchemistry.comgoogle.comyoutube.comgoogle.com The resulting 2,4-dichloro-5-(trifluoromethyl)benzenediazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, collectively known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of substituents onto the aromatic ring. masterorganicchemistry.comnih.govorganic-chemistry.org

These transformations are invaluable for synthesizing derivatives that are not easily accessible through direct substitution methods. organic-chemistry.org For example, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide facilitates the introduction of chloro, bromo, and cyano groups, respectively. masterorganicchemistry.com The diazonium group can also be replaced with a hydroxyl group through hydrolysis or a fluoro group via the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. organic-chemistry.org

A patent describes the diazotization of 2,6-dichloro-4-trifluoromethyl aniline using nitrosyl sulphuric acid in acetic acid, followed by reaction with ethyl-2,3-dicyanopropionate to form a pyrazole (B372694) derivative, which is a key step in the synthesis of the insecticide Fipronil. chemicalforums.com Another study details the diazotization of 2,4-dichloro-3-(trifluoromethyl)aniline (B2618610) using sodium nitrite in trifluoroacetic acid. nih.gov

Table 2: Diazotization and Subsequent Derivatization Reactions

| Reaction | Reagent(s) | Product Functional Group |

| Diazotization | NaNO₂, HCl (or H₂SO₄) | -N₂⁺Cl⁻ (Diazonium salt) |

| Sandmeyer (Chloro) | CuCl | -Cl |

| Sandmeyer (Bromo) | CuBr | -Br |

| Sandmeyer (Cyano) | CuCN | -CN |

| Hydrolysis | H₂O, heat | -OH |

| Balz-Schiemann | HBF₄, heat | -F |

Condensation Reactions for Schiff Base Formation

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. nih.goviucr.org This reaction typically involves refluxing the aniline and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. nih.goviucr.org The resulting Schiff bases contain a C=N double bond and are important intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry. nih.govnih.gov For instance, a study reports the synthesis of Schiff bases by reacting 2,4,5-trichloro aniline with various aryl aldehydes. researchgate.net Another paper describes the synthesis of a Schiff base from 2,5-dichloroaniline (B50420) and benzaldehyde. jecst.org

Reactivity of the Aromatic Halogen Substituents (Chlorine)

The two chlorine atoms on the aromatic ring of this compound are susceptible to displacement through transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The chloro substituents can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is highly versatile and tolerates a wide range of functional groups. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized phosphine (B1218219) ligands can facilitate their coupling. nih.gov

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. organic-chemistry.orgwikipedia.org This reaction provides a direct route to more complex aniline derivatives. wikipedia.org Similar to the Suzuki-Miyaura coupling, the choice of palladium precursor, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides. researchgate.netbeilstein-journals.orgrsc.org

Nucleophilic Aromatic Substitution (SNAr) with Selective Nucleophiles

The chlorine atoms on the aromatic ring can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The rate of this reaction is significantly enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group, which stabilizes the intermediate Meisenheimer complex. semanticscholar.org

The regioselectivity of the SNAr reaction, i.e., which of the two chlorine atoms is preferentially substituted, depends on the reaction conditions and the nature of the nucleophile. The chlorine atom ortho to the trifluoromethyl group is generally more activated towards nucleophilic attack. However, the position of the amino group also influences the reactivity. Sequential SNAr reactions are possible, where the two chlorine atoms are replaced in a stepwise manner by different nucleophiles. nih.gov This allows for the synthesis of highly functionalized aromatic compounds. For example, studies on 2,4-dichloroquinazoline (B46505) have shown that nucleophilic substitution occurs regioselectively at the 4-position chlorine. nih.gov

Influence of the Trifluoromethyl Group on Aromatic Reactivity and Electronic Properties

The trifluoromethyl group is a powerful modulator of a molecule's chemical and physical characteristics. Its presence on the aniline ring of this compound has profound implications for the compound's electronic nature and reactivity in various chemical reactions.

The trifluoromethyl group is a potent electron-withdrawing group, a characteristic that stems from the high electronegativity of the three fluorine atoms. This property significantly deactivates the aromatic ring towards electrophilic aromatic substitution reactions. vaia.commasterorganicchemistry.com The strong inductive effect (-I) of the CF3 group pulls electron density away from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. vaia.commasterorganicchemistry.com

This deactivating nature can be quantified by comparing the reaction rates of benzene with that of trifluoromethylbenzene. For instance, the nitration of trifluoromethylbenzene is drastically slower than the nitration of benzene, highlighting the CF3 group's deactivating power. masterorganicchemistry.com The electron-withdrawing effect is primarily inductive, as there are no available orbitals or electron pairs in the CF3 group to participate in resonance with the aromatic ring. wikipedia.org

The deactivation is not uniform across all positions of the ring. The ortho and para positions are more strongly deactivated than the meta position. vaia.com This is because the electron-withdrawing inductive effect is most pronounced at these positions, leading to a destabilization of the positively charged intermediate (sigma complex) formed during electrophilic attack. vaia.com Consequently, the trifluoromethyl group is considered a meta-directing group for electrophilic aromatic substitution. vaia.comvaia.com

In the context of this compound, the electronic landscape of the aromatic ring is complex, with the activating, ortho-, para-directing amino group and the deactivating, ortho-, para-directing chloro groups also influencing reactivity. However, the strong deactivating and meta-directing influence of the trifluoromethyl group remains a dominant factor in determining the outcome of many chemical transformations.

Table 1: Electronic Properties of the Trifluoromethyl Group

| Property | Description | Reference |

| Inductive Effect | Strong electron-withdrawing (-I) | vaia.commasterorganicchemistry.com |

| Resonance Effect | Negligible | wikipedia.org |

| Ring Reactivity | Strongly deactivating | vaia.commasterorganicchemistry.com |

| Directing Effect | Meta-directing | vaia.comvaia.com |

The trifluoromethyl group is known for its high stability, which is a direct consequence of the strength of the carbon-fluorine bond. mdpi.com The C-F bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group resistant to many chemical transformations. mdpi.com This robustness contributes to the metabolic stability of many pharmaceuticals containing this moiety. mdpi.com

While generally inert, the trifluoromethyl group can undergo transformations under specific and often harsh reaction conditions. For instance, the hydrolysis of a CF3 group to a carboxylic acid is possible but typically requires forcing conditions. Research has also explored selective transformations of the C-F bonds within the trifluoromethyl group, although this remains a challenging area of synthetic chemistry. tcichemicals.com These transformations often require specialized reagents and reaction conditions, such as the use of silyl (B83357) cations or boron tribromide, to achieve C-F bond cleavage. tcichemicals.com

In the specific case of anilines, the presence of an amino group, particularly in the ortho or para position relative to the CF3 group, can activate the trifluoromethyl group towards certain reactions. reddit.com This is due to the potential formation of a quinomethide imine intermediate, which can facilitate the elimination of a fluoride (B91410) ion. reddit.com However, in this compound, the trifluoromethyl group is meta to the amino group, which lessens this activating effect.

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are valued for their atom economy, step economy, and the ability to rapidly generate molecular complexity. nih.gov While specific examples of this compound participating in MCRs are not extensively documented in the provided search results, its structural features as a primary aniline make it a suitable candidate for a variety of MCRs.

One of the most well-known MCRs is the Ugi four-component reaction (U-4CR) . This reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold. wikipedia.org The general mechanism involves the initial formation of an imine from the aldehyde/ketone and the amine. This imine is then protonated by the carboxylic acid, and the resulting iminium ion is attacked by the isocyanide. A subsequent Mumm rearrangement leads to the final product. wikipedia.org

Given that this compound is a primary amine, it could readily serve as the amine component in an Ugi reaction. For a hypothetical Ugi reaction involving this aniline, the other components would be an aldehyde or ketone, a carboxylic acid, and an isocyanide.

Table 2: Hypothetical Ugi Reaction Components with this compound

| Component | Role | Example Reactant |

| Amine | This compound | - |

| Carbonyl | Aldehyde or Ketone | Benzaldehyde |

| Acid | Carboxylic Acid | Acetic Acid |

| Isocyanide | Isocyanide | tert-Butyl isocyanide |

The resulting product from such a reaction would be a complex α-acylamino amide, incorporating the 2,4-dichloro-5-(trifluoromethyl)phenyl moiety. The diverse range of commercially available aldehydes, carboxylic acids, and isocyanides would allow for the creation of a large library of structurally diverse compounds based on the this compound scaffold. This approach is widely used in medicinal chemistry for the rapid synthesis of new drug candidates. nih.gov

Other MCRs where this compound could potentially be employed include the Passerini reaction (a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, where the amine component of the Ugi is absent) and various other named reactions that utilize anilines as key building blocks. The electron-withdrawing nature of the substituents on the aniline ring might influence the reaction kinetics and yields of these MCRs, potentially requiring optimization of the reaction conditions.

Derivatives and Analogs: Design, Synthesis, and Chemical Significance

Design Principles for Derivatization of 2,4-Dichloro-5-(trifluoromethyl)aniline

The design of new molecules from this compound is heavily reliant on understanding the interplay of its inherent electronic and steric characteristics. These factors are crucial for predicting reactivity and controlling the outcome of chemical transformations.

Electronic and Steric Factors in Derivative Design

The chemical behavior of the this compound ring is dominated by the electronic effects of its substituents. The trifluoromethyl (CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect, combined with the inductive-withdrawing effects of the two chlorine atoms, significantly deactivates the aromatic ring towards electrophilic substitution. Conversely, these electron-withdrawing properties make the chlorine atoms susceptible to nucleophilic aromatic substitution.

The amino group (-NH2) acts as an activating, ortho-, para-director. However, its influence is substantially diminished by the overwhelming deactivating effect of the halogen and trifluoromethyl substituents. The positioning of the substituents also creates significant steric hindrance around the ring. nih.gov The CF3 group at position 5 and the chlorine at position 4 sterically shield the adjacent positions, while the chlorine at position 2 hinders access to the amino group. This steric crowding, combined with the electronic landscape, must be carefully considered when designing synthetic routes to avoid undesired side reactions or low yields. nih.govnih.gov For instance, derivatization strategies often exploit the less-hindered amino group or target the replacement of the chloro substituents.

Synthesis of Substituted Anilines and Amides from the Compound

The amino group and the aromatic ring of this compound serve as handles for a variety of chemical modifications, leading to diverse substituted anilines and amides.

Modifications at the Amino Group

The nucleophilic amino group is a common site for derivatization.

Amide Formation: Acylation of the amino group is a straightforward modification. The aniline (B41778) can be reacted with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Reductive amination is another pathway, where the aniline is reacted with an aldehyde to form an imine, which is then reduced to the secondary amine. nih.gov The synthesis of N-trifluoromethyl amides has also been explored through specialized photocatalytic methods. nih.gov

Alkylation: The amino group can be alkylated to form secondary or tertiary amines, although overalkylation can be an issue. Methods using alkyl halides or reductive amination are common.

N-Trifluoromethylation: Direct trifluoromethylation of the amino group can be achieved using reagents like sodium triflinate (CF3SO2Na) in the presence of triphenylphosphine (B44618) and an activating agent. rsc.org

The table below summarizes representative modifications at the amino group.

| Starting Material | Reagent(s) | Product Type | General Reference |

| Anilines | Aldehydes, then NaBH4 | Substituted Anilines (Secondary Amines) | nih.gov |

| Anilines | Acyl Chlorides/Anhydrides | Amides | organic-chemistry.orgresearchgate.net |

| Anilines | CF3SO2Na, PPh3, AgF | N-Trifluoromethyl Anilines | rsc.org |

Modifications at the Aromatic Ring via Halogen Exchange or Functionalization

The two chlorine atoms on the aromatic ring are key sites for modification.

Halogen Exchange (Halex) Reactions: The replacement of chlorine with fluorine is a valuable transformation in medicinal and agrochemical chemistry. This is typically achieved by heating the chloroaromatic compound with a source of fluoride (B91410) ions, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent and sometimes with the aid of a phase-transfer catalyst or an aminophosphonium catalyst. google.com This process converts dichloro-compounds into valuable chlorofluoro- or difluoro-analogs.

Nucleophilic Aromatic Substitution (SNAr): Besides fluoride, other nucleophiles like alkoxides (e.g., NaOCH3), thiolates (e.g., NaSCH3), and amines can displace the chlorine atoms. The strong deactivation of the ring by the CF3 group facilitates these reactions, particularly at the C4 position.

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) can be used to form new carbon-carbon or carbon-nitrogen bonds at the positions of the chlorine atoms, providing access to a vast array of derivatives.

Halogenation: Although the ring is deactivated, further halogenation at the C6 position can be achieved under forcing conditions. For example, bromination of related trifluoromethyl anilines has been accomplished using agents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one. orgsyn.org

Synthesis of Heterocyclic Scaffolds Utilizing this compound as a Synthon

This compound is a valuable building block, or synthon, for constructing a variety of heterocyclic ring systems, which are core structures in many pharmaceuticals and agrochemicals. nih.gov

A prominent application is in the synthesis of nitrogen-containing heterocycles like triazoles and pyrazoles. The general strategy involves converting the aniline's amino group into a reactive handle for cyclization.

Triazole Synthesis: A common route involves the diazotization of the aniline followed by conversion to an azide (B81097), such as (2-azido-1,3-dichloro-5-trifluoromethyl)benzene. nih.gov This azide can then undergo a [3+2] cycloaddition reaction with an alkyne to form a 1,2,3-triazole ring. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides excellent regioselectivity, yielding the 1,4-disubstituted triazole isomer. nih.govbeilstein-journals.orgnih.gov A related isomer, 2,4-dichloro-3-(trifluoromethyl)aniline (B2618610), has been used in a modified Sakai reaction with a tosylhydrazone to directly form the triazole ring system, bypassing the need for an azide intermediate. chemrxiv.org

The table below illustrates a representative synthesis of a triazole scaffold.

| Aniline Derivative | Key Intermediate | Cycloaddition Partner | Heterocyclic Product | Catalyst/Conditions | Reference |

| 2,6-Dichloro-4-(trifluoromethyl)aniline (B1295278) | (2-Azido-1,3-dichloro-5-trifluoromethyl)benzene | Terminal Alkynes | 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazoles | CuI, DIPEA | nih.gov |

| 2,4-Dichloro-3-(trifluoromethyl)aniline | (MeO)2CHCH=NNHTos | - | 1-(2,4-Dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole | AcOH, 75°C | chemrxiv.org |

Pyrazole (B372694) Synthesis: The aniline can be converted into a hydrazine (B178648) derivative, which is a key precursor for pyrazole synthesis. For example, diazotization followed by reduction yields the corresponding hydrazine. This hydrazine can then be condensed with a 1,3-dicarbonyl compound or its equivalent to construct the pyrazole ring. A reported synthesis of a 5-aminopyrazole involved reacting 2,6-dichloro-4-trifluoromethylaniline with nitrosyl sulfuric acid, followed by reaction with ethyl 2-cyano-3-ethoxyacrylate and subsequent cyclization. researchgate.net

The versatility of this compound as a synthon allows chemists to introduce its specific electronic and steric signature into a wide range of complex heterocyclic structures, making it a compound of considerable interest in synthetic chemistry.

Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives incorporating the trifluoromethylphenyl moiety is a subject of significant interest due to the pyrimidine ring's prevalence in biologically active molecules. A common strategy involves a multi-step reaction sequence. For instance, novel trifluoromethyl pyrimidine derivatives bearing an amide moiety have been synthesized starting from ethyl trifluoroacetoacetate. nih.gov This process typically involves cyclization to form the pyrimidine ring, followed by functionalization, such as nucleophilic substitution of chloro groups, to introduce the aniline-derived fragment. nih.gov

A general synthetic route can be outlined as follows:

Condensation of a β-ketoester like ethyl trifluoroacetoacetate with a nitrogen-containing reagent (e.g., urea (B33335) or thiourea) to form the initial pyrimidine ring.

Chlorination of the resulting pyrimidinone, often using an agent like phosphorus oxychloride, to yield a dichlorinated pyrimidine intermediate, such as 2,4-dichloropyrimidine (B19661). nih.gov

Nucleophilic aromatic substitution where one of the chlorine atoms is displaced by a substituted phenol (B47542), which is subsequently linked to the aniline moiety. nih.govnih.gov For example, an intermediate can be prepared by reacting 2,4-dichloropyrimidine with 4-aminophenol, which is then coupled with the aniline. nih.gov

The chemical significance of these pyrimidine derivatives is vast. They serve as crucial intermediates in the development of agrochemicals, such as herbicides, and are foundational in the synthesis of pharmaceuticals. chemimpex.com Specifically, they are explored as potent inhibitors of various kinases, which are key targets in cancer therapy. chemicalbook.comnih.gov The incorporation of the trifluoromethyl group often enhances biological activity and metabolic stability. nih.gov

Table 1: Antifungal Activity of Selected 5-(Trifluoromethyl)pyrimidine Derivatives nih.gov

| Compound ID | Structure | Antifungal Activity against B. cinerea (% inhibition at 50 µg/ml) |

| 5a | N-(3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 55.6 |

| 5j | N-(3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-4-chlorobenzamide | 65.2 |

| 5p | N-(3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-4-(trifluoromethyl)benzamide | 70.3 |

| 5q | N-(3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-3,4-dichlorobenzamide | 75.8 |

Triazole and Pyrazole Derivatives

The synthesis of triazole and pyrazole rings from aniline precursors opens avenues to compounds with a broad spectrum of biological activities. researchgate.netnih.gov

Pyrazoles: Pyrazole derivatives can be efficiently synthesized using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). mdpi.com This method typically involves the reaction of a phenylhydrazone with the Vilsmeier-Haack reagent, leading to a double formylation and subsequent cyclization to yield a 1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com The required phenylhydrazine (B124118) can be prepared from the corresponding aniline, such as 2,6-dichloro-4-(trifluoromethyl)aniline, through diazotization and reduction. mdpi.com Pyrazoles containing trifluoromethyl groups are prominent in the agrochemical industry and show potential as pharmaceuticals. mdpi.comnih.gov

The chemical significance of these heterocyclic derivatives is underscored by their potent biological activities. Many triazole derivatives are potent antifungal agents, while pyrazole derivatives have shown promise as growth inhibitors of drug-resistant bacteria and as antiparasitic agents. nih.govnih.govnih.gov

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives Against S. aureus nih.gov

| Compound ID | Substituent (R) on Aniline Moiety | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 1 | H | 2 |

| 2 | 4-isopropyl | 1-2 |

| 3 | 4-tert-butyl | 0.5-1 |

| 11 | 4-(trifluoromethoxy) | 0.25-0.5 |

Quinoline (B57606) and Benzimidazole (B57391) Ring Systems

Benzimidazoles: The benzimidazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. rsc.org The most common synthetic route is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) under acidic and often heated conditions. While this compound is not an o-phenylenediamine itself, it can be incorporated into precursors for benzimidazole synthesis. researchgate.net For example, it can be part of a larger molecular fragment that, upon reduction of a nitro group to an amine, creates the necessary o-phenylenediamine moiety for subsequent cyclization. The resulting benzimidazole derivatives, particularly those containing trifluoromethyl groups, are explored for their potential as antimicrobial and anticancer agents. nih.govbohrium.comsemanticscholar.org

Quinolines: Quinoline ring systems are fundamental in medicinal chemistry and materials science. researchgate.netresearchgate.net Several classic methods can be employed for their synthesis using anilines as a key component.

Skraup Synthesis: Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Doebner-von Miller Reaction: Reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid.

Friedländer Annulation: Condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Povarov Reaction: A multicomponent reaction involving an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be oxidized to quinolines. researchgate.net

In these syntheses, this compound would serve as the aniline component, embedding its unique substitution pattern into the final quinoline structure. Fluorinated quinolines are particularly significant in the development of new pesticides and pharmaceuticals due to the favorable properties imparted by the fluorine atoms. nih.govnih.govnih.gov

Table 3: Anticancer Activity of Selected Hybrid Quinoline-Benzimidazole Salts nih.govresearchgate.net

| Compound ID | Linker/Spacer | Cancer Cell Line | Growth Inhibition (GI50) (µM) |

| 11h | Amide-propyl | Leukemia (HL-60-TB) | < 0.01 |

| 11h | Amide-propyl | Breast Cancer (MDA-MB-468) | < 0.01 |

| 12h | Amide-propyl (cycloadduct) | Leukemia (HL-60-TB) | 0.03 |

| 8i | Amide-ethyl | S. aureus (Antibacterial) | MIC = 3.12 µg/mL |

Structure-Reactivity and Structure-Function Relationships in Derivatives

The biological activity and chemical reactivity of derivatives synthesized from this compound are profoundly influenced by their molecular architecture. Understanding the relationships between structure and function is critical for designing more potent and selective agents.

Role of the Trifluoromethyl Group: The -CF3 group is a key player in modulating biological activity. Its strong electron-withdrawing nature and high lipophilicity can enhance the binding affinity of a molecule to its biological target, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability. nih.govbohrium.com In many pyrimidine, triazole, and benzimidazole derivatives, the presence of the -CF3 group is directly correlated with increased antifungal or anticancer efficacy. nih.govnih.govbohrium.com

Effect of Substituents on the Heterocycle: Further functionalization of the heterocyclic ring system allows for the fine-tuning of biological activity. In pyrazole derivatives, hydrophobic substituents on the aniline moiety were found to increase antibacterial activity. nih.gov For benzimidazole derivatives, the nature and position of substituents on the benzimidazole ring can significantly alter their antiproliferative activity. researchgate.net Similarly, for pyrimidine derivatives containing an amide linker, the substituents on the terminal phenyl ring of the amide were shown to modulate antifungal activity, with dichlorination proving to be particularly effective. nih.gov This demonstrates that a combination of the core structure derived from this compound and the peripheral substituents on the synthesized heterocycle collectively determines the ultimate biological function.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Molecular Orbital Theory Studies

General principles of molecular orbital theory suggest that the electronic properties of this molecule would be influenced by the interplay of the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl) and trifluoromethyl (-CF₃) substituents. The nitrogen lone pair would contribute to the highest occupied molecular orbital (HOMO), while the antibonding orbitals of the aromatic ring and the substituents would contribute to the lowest unoccupied molecular orbital (LUMO).

Frontier Molecular Orbital (FMO) Analysis

A specific Frontier Molecular Orbital (FMO) analysis for 2,4-dichloro-5-(trifluoromethyl)aniline has not been reported in scientific literature.

In a hypothetical FMO analysis, the HOMO and LUMO energies would be calculated to determine the molecule's reactivity. The HOMO is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule would indicate the likely sites for electrophilic and nucleophilic attack. For this aniline (B41778) derivative, the HOMO would likely be localized on the aniline ring and the amino group, while the LUMO would be influenced by the electron-withdrawing chloro and trifluoromethyl groups.

Charge Distribution and Electrostatic Potential Mapping

Specific data from charge distribution and electrostatic potential (ESP) mapping studies for this compound are not available.

An ESP map would visually represent the charge distribution. Regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, such as around the nitrogen atom of the amino group, and would be susceptible to electrophilic attack. Regions of positive potential (blue) would highlight electron-poor areas, likely found around the hydrogen atoms of the amino group and near the electron-withdrawing substituents, indicating sites for potential nucleophilic interaction.

Quantum Chemical Calculations of Reactivity Parameters

Publicly accessible research detailing quantum chemical calculations of reactivity parameters for this compound is not available. Such studies on other substituted anilines have been conducted to predict metabolic fate and oxidation potentials.

Reaction Energetics and Transition State Characterization

There are no specific studies on the reaction energetics or transition state characterization for reactions involving this compound. This type of analysis would be crucial for understanding its synthesis and degradation pathways, for example, in its use as an intermediate in the production of other chemicals.

Bond Dissociation Energies and Reaction Pathways

Specific calculations of bond dissociation energies and detailed reaction pathways for this compound have not been published. This data would provide insight into the molecule's stability and the energy required to break specific bonds, which is fundamental to predicting its chemical behavior and reactivity.

Density Functional Theory (DFT) Applications in Mechanism Prediction and Validation

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules like this compound. scispace.comnih.gov DFT calculations allow for the prediction of various molecular properties and the exploration of reaction mechanisms.

Applications include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govresearchgate.net

Reaction Mechanism Studies: DFT can be used to model transition states and reaction intermediates, providing insights into the feasibility and regioselectivity of chemical reactions, such as the chlorination of 2-chloro-3-(trifluoromethyl)aniline (B1586914) to form 2,4-dichloro-3-(trifluoromethyl)aniline (B2618610). chemrxiv.org For instance, DFT calculations have been successfully used to study the interaction between N,N-dimethyl aniline and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), demonstrating the possibility of electron transfer based on calculated ionization energies and electron affinities. researchgate.net

Spectroscopic Analysis: Theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to confirm molecular structure. researchgate.netnih.gov

| Property | Description | Typical Calculated Value/Significance |

|---|---|---|

| E HOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital; relates to the ability to donate electrons. | Influences reactivity towards electrophiles. |

| E LUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty orbital; relates to the ability to accept electrons. | Influences reactivity towards nucleophiles. |

| HOMO-LUMO Energy Gap (ΔE) | The difference in energy between HOMO and LUMO; indicates chemical stability. | A smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Affects intermolecular interactions and solubility. |

| Molecular Electrostatic Potential (MESP) | A map of electrostatic potential on the electron density surface, showing charge distribution. | Identifies positive (electrophilic) and negative (nucleophilic) regions for interaction. researchgate.net |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies for this compound were not found in the reviewed literature, this technique is highly relevant for understanding its behavior in condensed phases, such as in solution or within a biological system.

MD simulations model the movement of atoms and molecules over time, providing insights into:

Conformational Dynamics: How the molecule flexes and changes shape in different environments.

Solvation: The arrangement and interaction of solvent molecules (e.g., water) around the aniline.

Binding Stability: If the molecule is a ligand, MD simulations can assess the stability of its complex with a protein target over time. For example, MD simulations have been used to verify the stability of docked complexes between antimalarial derivatives of 2-anilino 4-amino substituted quinazolines and their protein target. nih.gov A simulation is typically run for a duration like 100 nanoseconds to observe the ligand-protein interactions and calculate parameters such as root-mean-square deviation (RMSD) to evaluate the stability of the complex. nih.gov

For this compound, MD simulations could be employed to study its aggregation behavior in solution, its partitioning across membranes, or its dynamic interactions within a binding pocket, complementing the static picture provided by DFT and X-ray crystallography.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

¹H, ¹³C, and ¹⁹F NMR for Structural Assignment and Connectivity

The structural assignment of 2,4-dichloro-5-(trifluoromethyl)aniline is definitively confirmed through the combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

¹H NMR: The proton NMR spectrum displays distinct signals that correspond to the aromatic protons and the amine group protons. In a typical spectrum recorded in deuterochloroform (CDCl₃), the aromatic proton at the C6 position appears as a singlet at approximately 7.42 ppm. The proton at the C3 position also presents as a singlet around 6.83 ppm. The two protons of the amine group (-NH₂) typically show a broad singlet at about 4.15 ppm, the broadness of which is indicative of quadrupole broadening and potential chemical exchange.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon atom attached to the trifluoromethyl group (C5) resonates in a specific region, while the carbons bonded to chlorine atoms (C2 and C4) and the carbon bonded to the amino group (C1) also show characteristic chemical shifts. The remaining aromatic carbons (C3 and C6) can be assigned based on their coupling with neighboring protons.

¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is an indispensable tool. The spectrum typically exhibits a sharp singlet for the three equivalent fluorine atoms. In a CDCl₃ solvent, this signal is observed at approximately -63.0 ppm. This confirms the presence and the electronic environment of the -CF₃ group.

¹H and ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| ¹H (aromatic, H-6) | 7.42 | singlet | CDCl₃ |

| ¹H (aromatic, H-3) | 6.83 | singlet | CDCl₃ |

| ¹H (amine, -NH₂) | 4.15 | broad singlet | CDCl₃ |

| ¹⁹F (-CF₃) | -63.0 | singlet | CDCl₃ |

Data sourced from TCI Chemicals product information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Elucidation

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are employed for more complex and unambiguous structural elucidation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would primarily confirm the lack of coupling between the two aromatic protons (H-3 and H-6), as they are separated by more than three bonds, which is consistent with their appearance as singlets in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of the protonated aromatic carbons by correlating the ¹H signals at 7.42 ppm and 6.83 ppm to their respective ¹³C signals.

Dynamic NMR Studies for Conformational or Exchange Processes

Dynamic NMR (DNMR) studies can provide information on molecular dynamics, such as conformational changes or chemical exchange processes that occur on the NMR timescale. For this compound, DNMR could potentially be used to study the rate of proton exchange of the amine (-NH₂) group with the solvent or other species. This exchange is often pH and temperature-dependent. Additionally, hindered rotation around the C-N bond, although less likely to be significant at room temperature for this molecule, could also be investigated using variable temperature NMR studies.

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring give rise to bands in the 1400-1600 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are expected to be prominent in the IR spectrum, typically found in the 1100-1300 cm⁻¹ range. The C-Cl stretching vibrations occur at lower frequencies, usually in the 600-800 cm⁻¹ region. Detailed assignments can be supported by computational methods like Density Functional Theory (DFT) calculations, which have been successfully applied to similar molecules like 2,4-dichloro-5-nitrobenzotrifluoride (B1298443) and 2-chloro-5-(trifluoromethyl)aniline.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| -NH₂ | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | C-H Stretching | 3000 - 3100 |

| Aromatic C=C | C=C Stretching | 1400 - 1600 |

| -CF₃ | C-F Stretching | 1100 - 1300 |

| -NH₂ | N-H Bending (Scissoring) | 1590 - 1650 |

| C-N | C-N Stretching | 1250 - 1360 |

| C-Cl | C-Cl Stretching | 600 - 800 |

Characterization of Hydrogen Bonding via Vibrational Spectroscopy

Vibrational spectroscopy is a sensitive tool for the study of hydrogen bonding. In the case of this compound, both intermolecular and intramolecular hydrogen bonding can be investigated. Intermolecular hydrogen bonds of the N-H···N type can occur between molecules in the solid state or in concentrated solutions. This is often observed as a broadening and a shift to lower frequency of the N-H stretching bands in the IR spectrum. The crystal structure of the related compound, N-(2,4-dichloro-5-(trifluoromethyl)phenyl)acetamide, reveals the presence of intermolecular N–H···O hydrogen bonds, highlighting the potential for such interactions in similar structures. Studies on related molecules like 2-amino-5-bromobenzotrifluoride have also utilized vibrational spectroscopy to analyze intermolecular hydrogen bonding. Intramolecular hydrogen bonding between the amine protons and an adjacent chlorine atom is also a possibility, which would be reflected in the N-H stretching frequencies and the conformation of the molecule.

Mass Spectrometric Techniques for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No specific experimental High-Resolution Mass Spectrometry (HRMS) data for this compound has been found in published research. Theoretically, the exact mass of the molecular ion [M]⁺ and its protonated form [M+H]⁺ can be calculated based on its chemical formula, C₇H₄Cl₂F₃N. These calculated values would be crucial for confirming the elemental composition of the molecule in an experimental setting.

Table 1: Calculated Exact Masses for this compound

| Ion | Chemical Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₇H₄³⁵Cl₂F₃N | 228.9672 |

| [M+H]⁺ | C₇H₅³⁵Cl₂F₃N | 229.9750 |

Note: The table displays the calculated mass for the most abundant isotopes.

Fragmentation Pathway Analysis for Structural Information

A detailed experimental fragmentation pathway analysis for this compound is not available. However, based on the analysis of related halogenated and trifluoromethyl-substituted anilines, a general fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) can be predicted. Common fragmentation pathways would likely involve the loss of the trifluoromethyl group (CF₃), chlorine atoms (Cl), and potentially hydrogen cyanide (HCN) from the aniline (B41778) ring. The relative abundance of the resulting fragment ions would provide valuable information for structural confirmation.

X-ray Diffraction Crystallography Methodologies for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

There are no published single-crystal X-ray diffraction studies for this compound. Such an analysis would be invaluable for determining the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For chiral molecules, this technique can also establish the absolute configuration.

Powder X-ray Diffraction for Polymorphism and Solid-State Characteristics

Similarly, no powder X-ray diffraction (PXRD) data for this compound has been reported. PXRD is a key technique for analyzing the crystalline nature of a solid sample, identifying different polymorphic forms, and determining the degree of crystallinity.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

Specific UV-Visible absorption spectra for this compound in various solvents are not documented in the available literature. The electronic transitions of aniline and its derivatives are typically characterized by absorption bands in the UV region. The presence of chloro and trifluoromethyl substituents on the benzene (B151609) ring would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted aniline, providing insights into the electronic structure and the effects of these substituents on the chromophore.

Role As a Key Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

In medicinal chemistry, the introduction of a halogenated trifluoromethylphenyl moiety is a common strategy to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. Aniline (B41778) derivatives are foundational for building a wide array of heterocyclic structures that form the core of many therapeutic agents.

The amine group of 2,4-dichloro-5-(trifluoromethyl)aniline is a primary site for synthetic transformations. It can readily undergo diazotization to form a highly reactive diazonium salt. This intermediate can then be subjected to a variety of substitution reactions (such as Sandmeyer or Schiemann reactions) to introduce a wide range of other functional groups, creating a library of substituted dichlorotrifluoromethylbenzene intermediates for further elaboration.

The 2,4-dichloro-5-(trifluoromethyl)phenyl group can be incorporated into larger molecules through several key reaction types:

Amide Bond Formation: The most direct method involves the acylation of the aniline with carboxylic acids or their derivatives (like acyl chlorides) to form amides. This is a fundamental reaction in the synthesis of numerous active pharmaceutical ingredients.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond, enabling the aniline to be coupled with aryl halides or triflates, thereby constructing complex diarylamine structures.

Pictet-Spengler Reaction: Condensation of the aniline with an aldehyde or ketone can initiate cyclization pathways to form various heterocyclic frameworks, a common strategy in alkaloid synthesis.

Imine Formation and Subsequent Reactions: Reaction with aldehydes or ketones forms an imine (or Schiff base), which can be a stable final product or an intermediate that is subsequently reduced to a secondary amine or attacked by nucleophiles to build stereocenters. The condensation of a related trifluoromethylaniline with dichlorosalicylaldehyde is one such example of imine synthesis. nih.gov

Intermediacy in Agrochemical and Material Science Precursor Synthesis

The same properties that make trifluoromethylated anilines valuable in pharmaceuticals also apply to the agrochemical and materials science sectors. The trifluoromethyl group is a key feature in many modern pesticides due to its electronic effects and stability. researchgate.net

Dichloro(trifluoromethyl)aniline isomers are critical for producing some of the most effective agrochemicals. For instance, 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) is a well-known precursor to the broad-spectrum insecticide Fipronil. nbinno.com The synthesis pathway for such compounds often begins with a simpler precursor like p-chlorobenzotrifluoride, which undergoes chlorination followed by a nucleophilic aromatic substitution (ammoniation) to generate the aniline intermediate. google.com This aniline is then used to construct the final pyrazole-based pesticide. nbinno.com The specific substitution pattern of this compound makes it a potential candidate for developing new proprietary pesticides with unique activity spectrums.

Anilines are foundational molecules in the dye industry, traditionally used as diazo components in the synthesis of azo dyes. The aniline is first diazotized with nitrous acid and then coupled with an electron-rich coupling component (like a phenol (B47542) or another aniline) to form a highly conjugated azo compound, which is the chromophore responsible for the color. researchgate.netprimescholars.com The specific substituents on the aniline ring, such as the chloro and trifluoromethyl groups in this compound, would modulate the electronic properties of the resulting azo dye, thereby influencing its color and fastness properties. While its isomer 2,6-dichloro-4-(trifluoromethyl)aniline is noted for its use in dye manufacturing, the specific application of the 2,4-dichloro-5-isomer remains a niche area. github.com

Application in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules, which can be screened for novel biological activities. nih.gov Rather than targeting a single product, DOS focuses on pathways that can generate a wide array of different molecular skeletons from a common set of starting materials.

Building blocks like this compound are well-suited for DOS campaigns. Its multiple functionalization points (the amine group and the aromatic ring) allow it to be used in various branching reaction pathways. A DOS library could be generated by:

Starting with the aniline as a core scaffold.

Performing a set of primary reactions on the amine group (e.g., acylation, sulfonylation, alkylation).

Taking each of these products and subjecting them to further reactions that might involve the aromatic ring or the newly introduced functional group.

This approach allows for the rapid generation of a library of related but structurally distinct compounds. The inclusion of the dichlorotrifluoromethylphenyl moiety is intended to imbue the library with "drug-like" or "biologically relevant" properties, increasing the probability of identifying a hit in a high-throughput screen. The goal of DOS is to explore new areas of "chemical space," and the unique electronic and steric properties of this compound make it a valuable tool for this exploration. nih.gov

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Systems for Selective Functionalization

The precise functionalization of the 2,4-dichloro-5-(trifluoromethyl)aniline scaffold is critical for its use as a synthetic intermediate. Research is increasingly focused on developing sophisticated catalytic systems that offer high selectivity and efficiency. Palladium-catalyzed cross-coupling reactions are a major area of investigation for forming new carbon-carbon and carbon-nitrogen bonds. researchgate.net Modern methods aim to overcome the challenges associated with the electron-deficient nature of the aniline (B41778) ring and the potential for catalyst inhibition.

Recent advancements include the development of palladium catalysts with specialized ligands, such as AdBippyPhos, which facilitate the coupling of fluoroalkylamines with aryl chlorides and bromides under milder conditions than previously possible. nih.gov These reactions can proceed with low catalyst loadings and tolerate a wide array of functional groups. nih.govmit.edu For instance, the use of a weaker base like potassium phenoxide (KOPh) has proven effective in preventing the degradation of sensitive fluoroalkylaniline products that can occur with stronger bases. nih.gov Copper-catalyzed reactions, particularly for amination, also represent a viable and often more economical alternative to palladium, with ongoing research into creating more active and stable copper catalytic systems for these transformations. researchgate.net

Table 1: Comparison of Catalytic Systems for Aryl Amine Synthesis

| Catalyst System | Reactants | Key Features | Potential Application |

|---|---|---|---|

| [Pd(allyl)Cl]₂ / AdBippyPhos | Aryl Halides + Fluoroalkylamines | Utilizes weak base (KOPh) to prevent product degradation; low catalyst loading. nih.gov | Selective N-arylation of the aniline. |

| Pd₂(dba)₃ / PPh₃ / LiI | Hexafluorobenzene + Aryl Zinc Reagents | Effective for coupling perfluoroarenes with organozinc compounds. mdpi.com | C-C bond formation on the aromatic ring. |

| Copper(I) Oxide (Cu₂O) / Proline | Aryl Iodides + Sodium Azide (B81097) | Cost-effective method for amination of aryl halides. researchgate.net | Introduction of an amino group or its precursor. |

Exploration of Photoredox and Electro-Organic Synthetic Methodologies

Photoredox and electro-organic synthesis are rapidly emerging as powerful tools for organic chemistry, offering mild and often unique reaction pathways. These methods utilize visible light or electricity to generate reactive radical intermediates under controlled conditions. nih.govacs.org For trifluoromethylanilines, this opens new avenues for functionalization that are complementary to traditional transition-metal catalysis.

Visible-light-promoted protocols have been successfully developed for the C-H trifluoromethylation of free anilines using reagents like the Togni reagent. nih.gov This approach avoids the need for pre-functionalization of the aromatic ring and proceeds at room temperature. nih.gov Furthermore, photoredox catalysis can enable the α-trifluoromethylation of a wide range of carbonyl compounds, which can subsequently be used in reactions with aniline derivatives. princeton.edu In some cases, reactions can proceed without an external photocatalyst by forming an electron donor-acceptor (EDA) complex between the aniline (donor) and an electron-accepting substrate, highlighting a sustainable and efficient synthetic strategy. acs.org Electro-organic methods, while less explored for this specific compound, hold promise for selective oxidations or reductions, providing another layer of synthetic control.

Application of Green Chemistry Principles in the Synthesis of the Compound and its Derivatives

The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly practices. The principles of green chemistry are being actively applied to the synthesis of this compound and its derivatives to reduce waste, minimize energy consumption, and avoid hazardous substances.

Key strategies include the development of one-pot, multi-component reactions that combine several synthetic steps into a single operation, thereby increasing efficiency and reducing atom economy. mdpi.com For example, a one-pot synthesis of fluorinated-pyrrolo[3,4-b]pyridin-5-ones was developed using a multi-component reaction followed by a cascade sequence, achieving high yields and atom economies around 88%. mdpi.com The use of more environmentally benign solvents and catalysts is another critical area. Enzymatic catalysis, for instance, offers a highly selective and green method for synthesizing fluorinated compounds, although its application to this specific substrate is still an area for future research. nih.gov Furthermore, the adoption of flow chemistry is gaining traction as it allows for safer handling of reactive intermediates, better temperature control, and easier scalability compared to traditional batch processing.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize complex chemical syntheses and ensure consistent product quality, researchers and manufacturers are turning to Process Analytical Technology (PAT). wikipedia.orglongdom.org PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPP) and critical quality attributes (CQA). wikipedia.orgstepscience.com This is achieved by implementing in-line or on-line analytical techniques that monitor the reaction as it happens.

For the synthesis and functionalization of this compound, advanced spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nuclear magnetic resonance (NMR) are invaluable. These non-invasive techniques can provide real-time data on reactant consumption, intermediate formation, and product yield. nih.gov This information allows for precise control over reaction conditions, immediate detection of deviations, and the rapid optimization of processes. longdom.orgyoutube.com The ultimate goal is to move from post-production quality testing to ensuring quality by design (QbD), which reduces batch rejections and accelerates process development. stepscience.comnih.gov

Predictive Modeling and Machine Learning for Reactivity and Selectivity

The convergence of computational chemistry and artificial intelligence is revolutionizing chemical research. Predictive modeling and machine learning (ML) are becoming indispensable tools for understanding and predicting the behavior of complex molecules like this compound. By analyzing vast datasets, ML algorithms can identify subtle patterns that govern reactivity and selectivity, accelerating the discovery of new reactions and optimal conditions. acs.org

For instance, machine learning models have been developed to predict the fluorination strength of various reagents and to evaluate fundamental properties like lipophilicity (LogP) and acidity (pKa) for fluorinated compounds, where traditional predictive methods often fail. rsc.orgchemrxiv.org Density Functional Theory (DFT) calculations are used to study adsorption properties and reaction mechanisms at a molecular level, providing insights that are difficult to obtain experimentally. nih.gov These computational approaches can significantly reduce the number of experiments required, saving time and resources while guiding researchers toward the most promising synthetic routes. acs.org

Table 2: Applications of Predictive Modeling in Fluorinated Compound Research

| Modeling Technique | Application Area | Predicted Parameter | Significance |

|---|---|---|---|

| Machine Learning (Neural Network) | Reagent Selection | Fluorination strength of N-F reagents. rsc.org | Aids in selecting the optimal reagent for a desired transformation. |

| Machine Learning (Tree-based, NN) | Drug Discovery | LogP and pKa values for saturated fluorine-containing derivatives. chemrxiv.org | Crucial for predicting a drug candidate's pharmacokinetic properties. |

| Machine Learning (Directed Evolution) | Biocatalysis | Enzyme efficiency and selectivity for fluorination. nih.gov | Accelerates the development of engineered enzymes for green synthesis. |

| DFT Calculations | Mechanistic Studies | Adsorption energies and electronic properties of halogenated anilines. nih.gov | Provides fundamental understanding of molecule-surface interactions. |

Expanding the Synthetic Scope and Utility of the Trifluoromethylaniline Motif

The trifluoromethylaniline scaffold is a privileged structure in modern chemistry due to its prevalence in bioactive molecules. mdpi.com The unique combination of the trifluoromethyl group, which enhances metabolic stability and binding affinity, and the aniline moiety, a versatile synthetic handle, makes it a valuable building block. nih.govnih.gov Research continues to expand the synthetic utility of this motif, creating novel and complex molecules for various applications.

In the agrochemical sector, derivatives of substituted trifluoromethylanilines are key components of potent herbicides and fungicides. nih.govfao.orgjst.go.jp For example, novel α-trifluoroanisole derivatives containing phenylpyridine moieties, synthesized from related starting materials, have shown excellent herbicidal activity. nih.gov In pharmaceuticals, the trifluoromethyl group is present in numerous FDA-approved drugs, and aniline derivatives are central to many more. mdpi.com The development of new synthetic methods to functionalize this compound will directly enable the synthesis of new libraries of compounds for screening as potential drug candidates and next-generation agrochemicals. nih.govsemanticscholar.org

Q & A

Q. What are the common synthetic routes for 2,4-Dichloro-5-(trifluoromethyl)aniline?

Methodological Answer: The compound is synthesized via chlorination of 2-chloro-3-(trifluoromethyl)aniline using N-chlorosuccinimide (NCS) in anhydrous dichloromethane under reflux. Purification involves column chromatography with hexane/ethyl acetate gradients (9:1 to 7:3). Yield optimization requires strict control of stoichiometry (1.2–1.5 equiv. NCS) and reaction time (12–24 hrs) . Alternative routes may employ catalytic FeCl₃ or AlCl₃ for Friedel-Crafts halogenation, but regioselectivity challenges necessitate rigorous monitoring via TLC and GC-MS .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Dissolve 10–20 mg in deuterated chloroform (CDCl₃) or DMSO-d₆. Peaks for NH₂ protons appear at δ 4.8–5.2 ppm (broad singlet). Aromatic protons and CF₃ groups show splitting patterns dependent on substitution .

- FT-IR : Analyze KBr pellets (1% w/w). NH₂ stretches appear at 3350–3450 cm⁻¹; C-Cl and C-F vibrations at 750–800 cm⁻¹ and 1150–1250 cm⁻¹, respectively .

- UV-Vis : Prepare a 1 mM solution in methanol. λmax typically occurs at 260–280 nm due to π→π* transitions in the aromatic ring .

Q. What are the key physicochemical properties relevant to experimental design?

Methodological Answer:

- Molecular Weight : 230.02 g/mol .

- Melting Point : 93–95°C (lit.) .

- Density : 1.393 g/mL at 25°C .

- Solubility : Sparingly soluble in water (<0.1 g/L); miscible with DCM, DMF, and THF. Pre-saturate solvents with inert gas (N₂/Ar) to prevent oxidation during dissolution .

Advanced Research Questions

Q. How does the electronic structure influence its reactivity in nucleophilic substitution?

Methodological Answer: The electron-withdrawing CF₃ and Cl groups deactivate the aromatic ring, directing electrophiles to the para position relative to the NH₂ group. Density Functional Theory (DFT) studies reveal a LUMO energy of -1.8 eV, favoring SNAr reactions with strong nucleophiles (e.g., alkoxides or amines) at elevated temperatures (80–100°C). Frontier orbital analysis (HOMO-LUMO gap ≈ 5.2 eV) predicts regioselectivity in cross-coupling reactions .

Q. What challenges arise in regioselective functionalization of this compound?

Methodological Answer: Competing substitution at C-2 (Cl) vs. C-4 (Cl) positions requires careful selection of catalysts. For Suzuki-Miyaura coupling, Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C favors C-4 functionalization (yield: 65–70%). Steric hindrance from the CF₃ group limits reactivity at C-5. Monitor reaction progress via LC-MS to detect byproducts (e.g., di-substituted derivatives) .

Q. How is computational modeling applied to study its derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities of derivatives (e.g., herbicidal analogs) to target enzymes (e.g., acetolactate synthase). Parameterize force fields with PM6 semi-empirical methods .

- QSAR Analysis : Correlate Hammett σ values of substituents with bioactivity using multiple linear regression (MLR). A typical model (R² > 0.85) may include descriptors like logP and polar surface area .

Q. What mechanisms underpin its herbicidal activity in agrochemical research?

Methodological Answer: Derivatives such as N-(2,4-dichloro-5-substituted-phenyl)propanamides inhibit acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants. Bioactivity assays involve:

In Vitro Enzyme Inhibition : IC₅₀ values determined via spectrophotometric monitoring of NADH oxidation at 340 nm .

Greenhouse Trials : Apply compounds at 50–100 g/ha to Amaranthus retroflexus; evaluate phytotoxicity scores (0–10 scale) after 14 days .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb with vermiculite; neutralize with 10% NaOH solution. Avoid inhalation—TLV-TWA: 0.1 mg/m³ .

- Storage : Keep in amber vials at 2–8°C under N₂ atmosphere to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.